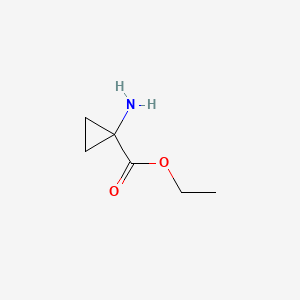

Ethyl 1-aminocyclopropanecarboxylate

説明

Historical Context of 1-Aminocyclopropanecarboxylic Acid (ACC) and its Derivatives in Plant Biology Research

The journey to understanding the role of Ethyl 1-aminocyclopropanecarboxylate (B118819) begins with its parent acid, 1-aminocyclopropanecarboxylic acid (ACC). The discovery of ethylene (B1197577) as a plant growth regulator dates back to 1901, but its biosynthetic pathway remained a puzzle for decades. nih.gov A significant breakthrough occurred when Lieberman and Mapson in 1964 reported that the amino acid methionine was a precursor to ethylene. nih.gov This was followed by the crucial discovery by Adams and Yang in 1977 that S-adenosyl-L-methionine (SAM) is an intermediate in this process. nih.gov

The final piece of the core pathway was identified in 1979 when Adams and Yang demonstrated that ACC is the direct precursor to ethylene. pnas.org Their research showed that plant tissues efficiently convert methionine to ACC under anaerobic conditions and that labeled ACC is readily converted to ethylene in the presence of air. pnas.org This established the biosynthetic sequence: Methionine → S-adenosyl-L-methionine (SAM) → 1-aminocyclopropanecarboxylic acid (ACC) → Ethylene. pnas.org The enzymes catalyzing the key dedicated steps are ACC synthase (ACS), which converts SAM to ACC, and ACC oxidase (ACO), which converts ACC to ethylene. frontiersin.org

Following the discovery of ACC, researchers identified several of its conjugated derivatives in plants. These derivatives are believed to regulate the available pool of ACC for ethylene production. nih.govmdpi.com The first to be identified was 1-malonyl-ACC (MACC). nih.govfrontiersin.org Subsequently, other conjugates such as γ-glutamyl-ACC (GACC) and jasmonyl-ACC (JA-ACC) were discovered. frontiersin.org While the precise biological roles of these derivatives are still under investigation, they represent an important biochemical mechanism for modulating ethylene biosynthesis. nih.gov More recent research has also provided a growing body of evidence that ACC itself can function as a signaling molecule, independent of its conversion to ethylene, regulating processes like root development. nih.govpnas.org

| Key Milestone | Year | Researchers | Contribution |

| Ethylene identified as a plant growth regulator | 1901 | Neljubov | Discovered the effect of illuminating gas on pea seedlings. nih.gov |

| Methionine identified as an ethylene precursor | 1964 | Lieberman and Mapson | Showed that apple tissue could convert methionine to ethylene. nih.gov |

| SAM identified as an intermediate | 1977 | Adams and Yang | Discovered S-adenosyl-L-methionine as an intermediate between methionine and ethylene. nih.gov |

| ACC identified as the direct ethylene precursor | 1979 | Adams and Yang | Identified 1-aminocyclopropanecarboxylic acid as the immediate precursor to ethylene. pnas.org |

| Discovery of MACC | 1981 | Amrhein et al. | Identified the first conjugated derivative of ACC, 1-malonyl-ACC. nih.govfrontiersin.org |

Significance of Cyclopropane (B1198618) Amino Acids in Chemical and Biological Systems

Cyclopropane amino acids, a class of non-proteinogenic amino acids that includes ACC, possess unique structural and chemical properties that make them valuable in various scientific fields, particularly medicinal chemistry. nbinno.comnih.gov The three-membered ring of cyclopropane imposes significant conformational constraints on molecular structure. nbinno.com This inherent rigidity is a powerful tool for chemists designing molecules with specific shapes to interact with biological targets like enzymes or receptors. nbinno.comjst.go.jp

One of the primary advantages of incorporating cyclopropane amino acids into peptides is the ability to create conformationally restricted peptidomimetics. nih.gov This "conformational locking" can lead to higher binding affinity, potency, and selectivity for the target protein. nbinno.com Furthermore, the cyclopropane ring can enhance the metabolic stability of a drug molecule. nbinno.comresearchgate.net Many pharmaceuticals are broken down by enzymes in the body, but the cyclopropane structure is generally more resistant to common metabolic pathways compared to more flexible aliphatic chains. nbinno.com This can lead to a longer drug half-life and improved pharmacokinetic profiles. nbinno.comnbinno.com

The unique electronic properties of the cyclopropane ring, characterized by "bent" bonds with high p-character, also influence its interactions and reactivity. nbinno.com These features have been leveraged in the development of pharmaceuticals for a range of conditions. nih.gov The ability to synthesize various stereoisomers of cyclopropane amino acids allows for precise control over the spatial arrangement of functional groups, which is crucial for optimizing interactions with biological targets. nih.gov

| Property of Cyclopropane Ring | Implication in Chemical/Biological Systems |

| Inherent Rigidity | Provides conformational constraint, leading to higher potency and selectivity in drugs. nbinno.comjst.go.jp |

| Metabolic Resistance | Increases stability against enzymatic degradation, improving drug half-life. nbinno.comresearchgate.net |

| Unique Electronic Structure | Influences binding interactions with biological targets. nbinno.com |

| Stereochemical Diversity | Allows for precise spatial arrangement of functional groups to optimize drug design. nih.gov |

Overview of Research Trajectories for Ethyl 1-aminocyclopropanecarboxylate

This compound, as a readily accessible ester derivative of ACC, serves as a versatile tool in several research areas. Its primary applications stem from its relationship to ACC and the broader utility of the cyclopropane motif.

In agricultural biotechnology , the compound is investigated for its role in plant growth regulation. chemimpex.com Since it can be converted to ACC, it is used in studies aimed at modulating ethylene-dependent processes such as fruit ripening, senescence, and stress responses, with the goal of improving crop yields and quality. chemimpex.comfrontiersin.orgnih.gov A study on the closely related mthis compound found it acted as an agonist of ethylene response, triggering effects similar to ACC, such as promoting fruit ripening and leaf senescence. researchgate.netvda.lt

In pharmaceutical development , this compound serves as a valuable precursor and building block in the synthesis of more complex bioactive compounds. chemimpex.com The cyclopropane amino acid scaffold is incorporated into potential drug candidates to enhance their pharmacological properties, leveraging the benefits of conformational constraint and metabolic stability. acs.org

In biochemical research , the compound is instrumental in studying plant hormone physiology and metabolism. chemimpex.com Its ability to influence ethylene production allows researchers to probe the intricate signaling pathways and physiological effects of this key plant hormone. chemimpex.com Furthermore, its use in peptide synthesis allows for the creation of modified peptides to study structure-function relationships. sigmaaldrich.com

| Research Area | Application of this compound | Research Goal |

| Agricultural Biotechnology | Plant growth regulation studies. chemimpex.com | Enhance fruit ripening, improve crop yields, and manage stress responses. chemimpex.comfrontiersin.org |

| Pharmaceutical Development | Precursor for synthesizing bioactive compounds. chemimpex.com | Develop new medications with improved potency and stability. acs.org |

| Biochemical Research | Tool for studying plant hormone effects and metabolism. chemimpex.com | Elucidate ethylene signaling pathways and physiological functions. chemimpex.com |

| Synthetic Chemistry | Building block in peptide synthesis. sigmaaldrich.com | Create conformationally constrained peptides for structural and functional analysis. nih.gov |

Structure

3D Structure

特性

IUPAC Name |

ethyl 1-aminocyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-9-5(8)6(7)3-4-6/h2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKHZRAIKUTQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327704 | |

| Record name | ethyl 1-aminocyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72784-47-5 | |

| Record name | ethyl 1-aminocyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Advanced Chemical Transformations of Ethyl 1 Aminocyclopropanecarboxylate

Synthetic Routes for 1-Aminocyclopropanecarboxylic Acid Precursors

The synthesis of Ethyl 1-aminocyclopropanecarboxylate (B118819) fundamentally relies on the availability of its precursor, 1-aminocyclopropanecarboxylic acid (ACC). nih.gov Several methods have been developed to construct the strained cyclopropane (B1198618) ring of ACC, primarily involving the alkylation of glycine (B1666218) equivalents or the cyclization of appropriately substituted linear chains. researchgate.net

One established strategy for synthesizing ACC derivatives involves the alkylation of glycine equivalents with 1,2-electrophiles. researchgate.net This approach utilizes a protected form of glycine, such as a Schiff base, which can be deprotonated to form a nucleophilic carbanion. Subsequent reaction with a 1,2-dihaloethane, like 1,2-dibromoethane, leads to a double alkylation at the alpha-carbon, effectively forming the cyclopropane ring in a single step. chemicalbook.com The imine is then hydrolyzed to reveal the primary amine, and the ester is saponified to yield 1-aminocyclopropanecarboxylic acid. This method provides a convenient route to N-protected derivatives of ACC. researchgate.net

Another approach involves the use of nitrile-containing starting materials. While detailed mechanisms are proprietary, the core transformation relies on the reactivity of the alpha-carbon adjacent to the nitrile group, which can be functionalized to build the cyclopropane ring structure.

A notable synthetic route to 1-aminocyclopropanecarboxylic acid employs nitroacetic acid ester and a 1,2-dihaloethane as the primary raw materials. google.compatsnap.com This process involves a sequence of alkylated cyclization, nitro group reduction, and carboxyl group hydrolysis. google.com

The initial step is a hydrocarbonylation cyclization reaction where the nitroacetic acid ester reacts with a 1,2-dihaloethane, such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane, in the presence of an inorganic weak base like sodium carbonate or potassium carbonate. google.compatsnap.com This reaction is typically carried out in a solvent like dichloromethane (B109758) under reflux conditions to form the 1-nitrocyclopropane-1-carboxylic ester intermediate. google.com The subsequent step involves the reduction of the nitro group to an amino group. This is commonly achieved using a reducing agent like tin(II) chloride in a solvent such as methanol (B129727) at a controlled temperature. google.com The final stage is the hydrolysis of the ester group to the carboxylic acid, which completes the synthesis of 1-aminocyclopropanecarboxylic acid. google.compatsnap.com The final product can then be purified through separation and crystallization. google.com

| Step | Reagents and Conditions | Intermediate/Product |

| Cyclization | Nitroacetic acid ester, 1,2-dihaloethane, inorganic weak base (e.g., Na2CO3), dichloromethane, reflux. google.com | 1-nitrocyclopropane-1-carboxylic ester. google.com |

| Reduction | Tin(II) chloride, methanol, 15-20°C. google.com | 1-aminocyclopropane-1-carboxylic ester. |

| Hydrolysis | Acid or base catalysis. | 1-aminocyclopropanecarboxylic acid. google.com |

Esterification Reactions for Ethyl 1-aminocyclopropanecarboxylate

The conversion of 1-aminocyclopropanecarboxylic acid to its ethyl ester, this compound, is a crucial step for its application in further synthetic endeavors, such as peptide synthesis. A common method for this transformation is the Fischer esterification.

In a typical procedure, 1-aminocyclopropanecarboxylic acid hydrochloride is dissolved in ethanol (B145695) and saturated with hydrogen chloride gas. chemicalbook.com The mixture is then heated under reflux for an extended period. chemicalbook.com The reaction works by protonating the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol. After the reaction, the solvent is partially removed, and the solution is often resaturated with HCl and heated again to drive the reaction to completion. chemicalbook.com The workup involves removing the solvent, redissolving the residue in a solvent like chloroform, and neutralizing the excess acid with a base such as ammonia. chemicalbook.com Following extraction and drying, the final product, this compound, is obtained. chemicalbook.com

Stereoselective Synthesis Strategies for Cyclopropane Amino Acid Derivatives

The biological activity of many molecules is highly dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of cyclopropane amino acid derivatives is of paramount importance. nih.gov These strategies aim to control the relative and absolute configuration of the stereocenters within the cyclopropane ring.

Enantioselective synthesis focuses on producing a specific enantiomer of a chiral molecule. In the context of cyclopropane amino acid derivatives, this is often achieved through the use of chiral catalysts.

One effective method is the rhodium-catalyzed cyclopropanation of vinylsulfonamides with α-aryldiazoesters. acs.orgnih.gov This reaction, catalyzed by a chiral dirhodium complex such as Rh₂(S-4-Br-NTTL)₄, can produce α-aryl-β-aminocyclopropane carboxylic acid derivatives with high yields and excellent enantioselectivities. acs.org This approach is valuable for creating derivatives with a quaternary carbon stereocenter. acs.org Asymmetric versions of cyclopropanation reactions have also been explored using chiral dirhodium catalysts like Rh₂(TBSP)₄, which have shown moderate enantioselectivity. organic-chemistry.org Another strategy involves the use of chiral phase-transfer catalysts to effect the stereoselective cyclopropanation of glycine Schiff base esters. researchgate.net

| Catalyst | Reactants | Product | Enantioselectivity |

| Rh₂(S-4-Br-NTTL)₄ | Vinylsulfonamides, α-aryldiazoesters | α-aryl-β-aminocyclopropane carboxylic acid derivatives acs.org | Excellent acs.org |

| Rh₂(TBSP)₄ | Aryldiazoacetates, N-vinylphthalimide | 1-Aryl-2-amino-cyclopropane carboxylates organic-chemistry.org | Moderate (55% ee) organic-chemistry.org |

Diastereoselective synthesis aims to control the relative stereochemistry between two or more stereocenters. For substituted cyclopropane amino acids, this often translates to controlling the cis or trans relationship between substituents on the ring.

A highly diastereoselective synthesis of 1-aryl-2-amino-cyclopropane carboxylates has been achieved through the rhodium-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide. organic-chemistry.org This method demonstrates exceptional trans-selectivity, with diastereomeric ratios greater than 98:2. organic-chemistry.org The reaction proceeds efficiently at room temperature with a catalyst like Rh₂(OAc)₄. organic-chemistry.org

Another approach involves the one-pot cyclopropanation of dehydroamino acids using diazo compounds generated in situ. monash.edunih.gov The diastereoselectivity of this reaction can be influenced by the reaction conditions. Thermal 1,3-dipolar cycloaddition followed by nitrogen extrusion tends to yield the cyclopropane derivatives with good E (trans) selectivity. monash.eduresearchgate.net Conversely, conducting the reaction in the presence of meso-tetraphenylporphyrin iron chloride can lead to the predominant formation of the Z (cis) isomers. monash.edunih.gov

| Method | Key Features | Diastereoselectivity |

| Rhodium-catalyzed cyclopropanation organic-chemistry.org | Rh₂(OAc)₄ catalyst, aryldiazoacetates, N-vinylphthalimide. | Highly trans-selective (>98:2 dr). organic-chemistry.org |

| Thermal 1,3-dipolar cycloaddition monash.edu | In situ generated diazo compounds, dehydroamino acids. | Good E selectivity. monash.edu |

| Iron porphyrin-catalyzed reaction monash.edu | In situ generated diazo compounds, meso-tetraphenylporphyrin iron chloride. | Predominantly Z isomers. monash.edu |

Transition-Metal-Catalyzed Cyclopropanation in Synthesis

The construction of the cyclopropane ring is a pivotal step in the synthesis of this compound and its analogs. Transition-metal catalysis, particularly involving the reaction of an olefin with a diazo compound, stands as one of the most effective strategies for this transformation. researchgate.netnih.gov Catalysts based on metals such as rhodium, copper, ruthenium, and cobalt are widely employed to facilitate the transfer of a carbene moiety from a diazoester, like ethyl diazoacetate, to an alkene. researchgate.netnih.gov

Rhodium(II) complexes, especially chiral dirhodium carboxylates, are among the most successful catalysts for achieving high stereoselectivity in cyclopropanation reactions. nih.gov For instance, catalysts like Rh₂(S-DOSP)₄ have been shown to effectively catalyze the reaction between diazoacetates and alkenes to produce cyclopropanes with good yield and high diastereoselectivity. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for controlling the cis/trans diastereoselectivity and the enantioselectivity of the resulting cyclopropane product. researchgate.net

Cobalt(II) complexes of D₂-symmetric chiral amidoporphyrins have also emerged as powerful catalysts for asymmetric cyclopropanation. nih.gov These systems are particularly effective for reactions involving acceptor/acceptor-substituted diazo reagents and operate through a stepwise radical mechanism, offering a different reactivity and selectivity profile compared to the more common electrophilic pathways of rhodium and copper catalysts. nih.gov The development of these catalytic systems has expanded the scope of asymmetric cyclopropanation to include more challenging electron-deficient olefins. rochester.edu

The general mechanism involves the reaction of the metal complex with the diazo compound to form a highly reactive metal-carbene intermediate. researchgate.net This intermediate then reacts with an alkene to form the cyclopropane ring, regenerating the catalyst for the next cycle. The exquisite control offered by these catalysts allows for the synthesis of specific stereoisomers, which is critical for pharmaceutical applications.

| Catalyst Type | Metal Center | Key Features | Typical Substrates |

|---|---|---|---|

| Dirhodium Carboxylates (e.g., Rh₂(S-DOSP)₄) | Rhodium (Rh) | High efficiency and stereoselectivity, widely used for various olefins. nih.gov | Aryldiazoacetates, Vinyldiazoacetates, Electron-rich and neutral alkenes. nih.gov |

| Copper Complexes (e.g., Cu(acac)₂) | Copper (Cu) | Cost-effective and historically significant in cyclopropanation chemistry. researchgate.net | Ethyl diazoacetate, Styrene, Terminal alkenes. researchgate.net |

| Chiral Porphyrin Complexes | Cobalt (Co) | Effective for acceptor/acceptor-substituted diazo reagents via a radical mechanism. nih.gov | α-Ketodiazoacetates, α-Cyanodiazoacetates, Styrenes. nih.gov |

| Py-box and Salen Complexes | Ruthenium (Ru), Cobalt (Co) | Can be applied in aqueous cyclopropanation conditions. researchgate.net | Ethyl diazoacetate, various olefins in aqueous media. researchgate.net |

Enzymatic and Biocatalytic Approaches for Stereoselectivity

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for achieving high stereoselectivity in organic synthesis. nih.govrsc.org For the synthesis of chiral cyclopropanes like this compound, enzymatic approaches offer exceptional control over enantiomeric and diastereomeric outcomes. nih.govrochester.edu These methods often rely on engineered enzymes, particularly heme proteins such as myoglobin (B1173299) and cytochrome P450 variants, which have been repurposed to catalyze non-natural carbene transfer reactions. rochester.edunih.gov

Engineered myoglobin catalysts have been successfully developed for the asymmetric cyclopropanation of a broad range of olefins, providing access to specific stereoisomers with excellent diastereo- and enantioselectivity (often >98% de and >96% ee). rochester.edu A key advantage of these biocatalytic systems is the ability to generate complementary stereoselectivity. Through rational protein engineering, different variants of the same parent enzyme can be created to produce either the (1R,2R)- or (1S,2S)-trans-cyclopropane products from the same starting materials. rochester.edu This dual stereocontrol is a significant advantage over many small-molecule catalysts.

Furthermore, these enzymatic reactions can often be performed using whole-cell systems (e.g., E. coli), which simplifies the process by eliminating the need for enzyme purification and cofactor regeneration. rochester.educaltech.edu This approach enhances the practicality and scalability of biocatalytic cyclopropanation for producing chiral cyclopropane-containing drug precursors on a gram scale. rochester.edu The reactions proceed under mild, environmentally benign conditions, reducing the reliance on expensive or toxic transition-metal catalysts and organic solvents. nsf.gov

Recent advancements have also explored the use of promiscuous tautomerases and redesigned FMN-dependent ene-reductases for novel cyclopropanation reactions, further expanding the biocatalytic toolkit for accessing these valuable structural motifs. nih.gov These methods highlight the potential of enzyme engineering to create highly specialized catalysts for synthesizing complex chiral molecules with precision. nih.gov

| Enzyme Class | Parent Protein Example | Reaction Type | Key Advantages |

|---|---|---|---|

| Engineered Heme Proteins | Myoglobin (Mb) | Asymmetric Carbene Transfer | High diastereo- and enantioselectivity (>99% de, >99% ee); Complementary stereoselectivity through protein engineering; Can be used in whole-cell systems. rochester.edu |

| Engineered Heme Proteins | Cytochrome P450 | Asymmetric Carbene Transfer | Catalyzes cyclopropanation of diverse olefins, including challenging substrates, with high stereocontrol. caltech.edu |

| Lipases / Esterases | Candida rugosa Lipase | Kinetic Resolution | Separates racemic mixtures by selectively hydrolyzing one enantiomer of an ester, yielding enantiopure acid and unreacted ester. nih.govmdpi.com |

| Engineered Tautomerases | 4-Oxalocrotonate Tautomerase (4-OT) | Cofactor-Independent Cyclopropanation | Promotes stereoselective synthesis via nucleophilic addition, offering an alternative mechanistic pathway. nih.gov |

Chemical Derivatization Strategies for Analytical and Functional Purposes

Chemical derivatization of this compound is a critical strategy employed for several purposes, including the attachment of labels for tracking, enhancement of detectability in analytical methods, and structural modification to create new functional molecules.

Labeling and Tagging Techniques

Labeling this compound with stable isotopes or fluorescent tags is essential for tracing its metabolic fate, quantifying its concentration in complex biological matrices, and visualizing its localization in cellular systems. nih.goveurisotop.com

Isotopic Labeling: Stable isotope labeling is a cornerstone technique in metabolic research. nih.gov By synthesizing the molecule with heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), it can be distinguished from its naturally abundant, unlabeled counterparts by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.goveurisotop.com For example, using ¹³C- or ¹⁵N-labeled precursors in the synthesis allows for precise tracking of the compound's absorption, distribution, metabolism, and excretion (ADME). nih.gov Isotope-labeled versions of the molecule also serve as ideal internal standards for quantitative analysis by MS, as they co-elute with the analyte but are detected at a different mass-to-charge ratio (m/z), correcting for matrix effects and variations in instrument response. eurisotop.com

Fluorescent Tagging: For applications in bioimaging, a fluorescent tag can be covalently attached to the molecule. nih.gov Derivatization typically targets the primary amine or the carboxylate group. The amino group can be reacted with fluorescent dyes containing N-hydroxysuccinimidyl (NHS) esters or isothiocyanates, such as fluorescein (B123965) isothiocyanate (FITC) or dansyl chloride. researchgate.nettcichemicals.com Dansyl chloride, for instance, reacts with primary amines under mild alkaline conditions to yield highly fluorescent sulfonamide derivatives. researchgate.net This allows for sensitive detection using fluorescence microscopy or spectroscopy. nih.gov

| Labeling Strategy | Reagent/Isotope | Target Functional Group | Primary Application |

|---|---|---|---|

| Stable Isotope Labeling | ¹³C, ¹⁵N, ²H | Incorporated during synthesis | Metabolic pathway tracing; Quantitative MS (as internal standard). nih.goveurisotop.com |

| Fluorescent Tagging | Dansyl Chloride | Amino Group | Fluorescence detection and imaging; Quantitative analysis by fluorometry. researchgate.net |

| Fluorescent Tagging | Fluorescein Isothiocyanate (FITC) | Amino Group | Cellular imaging; Flow cytometry. nih.gov |

| Fluorescent Tagging | Coumarin-based NHS Esters | Amino Group | Creates stable amide bond with blue or green fluorescence. tcichemicals.com |

Derivatization for Enhanced Detection in Analytical Techniques

The inherent polarity and potential for low volatility of this compound can present challenges for certain analytical techniques, such as gas chromatography (GC) and electrospray ionization mass spectrometry (ESI-MS). Chemical derivatization is employed to modify the analyte's physicochemical properties to improve chromatographic behavior and enhance detection sensitivity. jfda-online.commeliomics.com

For Gas Chromatography-Mass Spectrometry (GC-MS): To analyze non-volatile compounds like amino acid esters by GC, derivatization is essential to increase their volatility and thermal stability. jfda-online.com This is typically achieved through:

Silylation: The active hydrogen on the amino group is replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.comresearchgate.net This reaction blocks the polar N-H bond, reducing intermolecular hydrogen bonding and making the molecule more volatile. sigmaaldrich.com

Acylation: The amino group can be acylated using fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA). This not only increases volatility but also introduces electronegative atoms, which can enhance detection sensitivity in electron capture detection (ECD) or negative chemical ionization (NCI) MS. jfda-online.com A study on the related compound 1-aminocyclopropane-1-carboxylic acid (ACC) utilized derivatization with pentafluorobenzyl bromide (PFBBr) for sensitive detection by GC-NCI-MS. researchgate.net

For Liquid Chromatography-Mass Spectrometry (LC-MS): While the compound can be analyzed directly, derivatization can significantly improve ionization efficiency and chromatographic retention, particularly in reversed-phase liquid chromatography (RPLC). researchgate.net The primary strategies involve tagging the amine or carboxyl groups to enhance ESI response. meliomics.com Reagents like 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with the primary amine to attach a tag that improves hydrophobicity and ionization efficiency. scispace.com For the carboxyl group, derivatization can attach a permanently charged moiety, such as a quaternary amine, which ensures robust detection in positive-ion ESI-MS and can lead to sensitivity enhancements of several orders of magnitude. researchgate.netnih.gov

| Analytical Technique | Derivatization Method | Reagent Example | Purpose |

|---|---|---|---|

| GC-MS | Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Increases volatility and thermal stability by masking the polar amino group. sigmaaldrich.com |

| GC-MS | Acylation | Pentafluorobenzyl Bromide (PFBBr) | Increases volatility and enhances sensitivity for negative chemical ionization detection. researchgate.net |

| LC-MS | Amine Tagging | AccQ-Tag (AQC) | Improves retention in RPLC and enhances ionization efficiency. scispace.com |

| LC-MS | Carboxylate Tagging | 3-acyloxymethyl-1-methylpyridinium iodide (AMMP) | Attaches a permanent positive charge, significantly boosting ESI+ sensitivity. nih.gov |

Derivatization for Structural Modification

Beyond analytical purposes, the chemical structure of this compound is derivatized to modify its biological function or to incorporate it as a unique building block into larger molecules, particularly peptidomimetics. nih.gov The constrained, rigid nature of the cyclopropane ring makes it an attractive scaffold for designing molecules with specific three-dimensional conformations. nih.gov

N-Acylation: The primary amino group is a common site for modification. N-acylation, the reaction of the amine with an acyl source like an ester or acyl chloride, can be used to attach a wide variety of functional groups. rsc.org This modification can alter the molecule's polarity, lipophilicity, and biological activity. Acetic acid can serve as a simple and effective catalyst for the N-acylation of amines using esters as the acyl source, providing a straightforward method for creating amide derivatives. rsc.org

Use in Peptidomimetics: One of the most significant applications of derivatized cyclopropane amino acids is in the synthesis of peptidomimetics. nih.govwjarr.com Peptides often suffer from poor metabolic stability and low bioavailability. wjarr.com Replacing a standard amino acid in a peptide sequence with a rigid cyclopropane-derived structure like this compound can enforce a specific backbone conformation, such as a β-turn or a helical structure. nih.gov This pre-organization can lead to enhanced binding affinity for a biological target and increased resistance to proteolytic degradation. wjarr.com The synthesis of these peptidomimetics involves standard solid-phase peptide synthesis (SPPS) techniques, where the N-protected (e.g., Fmoc) cyclopropane amino acid is coupled into the growing peptide chain. beilstein-journals.orgmdpi.com This strategy has been instrumental in developing novel therapeutic agents. nih.gov

| Modification Type | Reaction | Purpose / Application | Significance |

|---|---|---|---|

| N-Acylation | Amine acylation using esters or acyl chlorides. | To attach various functional groups, altering physicochemical properties. rsc.org | Creates a library of derivatives for structure-activity relationship (SAR) studies. |

| Peptide Incorporation | Solid-Phase Peptide Synthesis (SPPS) | To create peptidomimetics with constrained conformations. nih.gov | Enhances biological activity, receptor selectivity, and metabolic stability. wjarr.com |

| Ester Hydrolysis/Modification | Saponification or Transesterification | To generate the free carboxylic acid or change the ester group. | The free acid is often the biologically active form or a precursor for further amide coupling. |

| Side Chain Analogs | Synthesis of substituted cyclopropane rings. | To mimic different natural amino acid side chains on a rigid scaffold. nih.gov | Allows for systematic exploration of conformational space in drug design. |

Role and Mechanisms in Ethylene Biosynthesis and Regulation

Position of 1-Aminocyclopropane-1-carboxylic Acid (ACC) as a Direct Precursor to Ethylene (B1197577)

The biosynthesis of ethylene in plants is a well-defined pathway, with 1-aminocyclopropane-1-carboxylic acid (ACC) holding a central position as the immediate precursor to this gaseous hormone. nih.govnih.govnih.gov The journey begins with the amino acid methionine, which is converted to S-adenosyl-L-methionine (SAM). nih.govfrontiersin.org In a critical and often rate-limiting step, the enzyme ACC synthase (ACS) catalyzes the conversion of SAM into ACC. frontiersin.orgfrontiersin.orgoup.com This non-proteinogenic amino acid is then oxidized by ACC oxidase (ACO) to produce ethylene, carbon dioxide, and cyanide. nih.govnih.govresearchgate.net

The discovery of ACC as an intermediate was a significant breakthrough in understanding ethylene biosynthesis. nih.gov Its water-soluble nature allows for transport throughout the plant, functioning as a mobile signal for both short- and long-distance communication. frontiersin.org While its primary role is to serve as the substrate for ethylene production, emerging evidence suggests that ACC may also have signaling functions independent of its conversion to ethylene. nih.govnih.govfrontiersin.org The availability of ACC for ethylene synthesis is also regulated through conjugation to other molecules, such as 1-malonyl-ACC (MACC), γ-glutamyl-ACC (GACC), and jasmonyl-ACC (JA-ACC), which can control the levels of free ACC available for conversion by ACO. nih.gov

Enzymatic Regulation of the Ethylene Synthesis Pathway

The production of ethylene is a tightly controlled process, primarily revolving around the regulation of the enzymes involved in its synthesis. This ensures that ethylene levels can be finely tuned in response to developmental cues and environmental stimuli. nih.govnih.gov

1-Aminocyclopropane-1-carboxylate Synthase (ACS)

The enzyme 1-aminocyclopropane-1-carboxylate synthase (ACS) is a key player in the regulation of ethylene biosynthesis. nih.gov It catalyzes the conversion of S-adenosyl-L-methionine (SAM) to ACC, a reaction that is widely considered the committed step in the pathway. wikipedia.orgportlandpress.com

Like many enzymes involved in amino acid metabolism, ACS is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. frontiersin.orgwikipedia.org PLP, the active form of vitamin B6, acts as a cofactor and is essential for the catalytic activity of ACS. wikipedia.orglibretexts.org The reaction mechanism involves the formation of a Schiff base between the PLP cofactor and the substrate, S-adenosyl-L-methionine. wikipedia.orgosti.gov This is followed by the formation of a quinonoid intermediate, which is stabilized by the PLP cofactor. wikipedia.org The cofactor acts as an "electron sink," facilitating the cleavage of the bond between the α-carbon and the carboxylate carbon of the amino acid substrate. libretexts.org This catalytic process ultimately leads to the formation of ACC and 5'-methylthioadenosine. researchgate.net

The general mechanism for PLP-dependent reactions involves several key steps:

Formation of an external aldimine between the substrate and PLP. acs.org

Deprotonation at the α-carbon to form a resonance-stabilized quinonoid intermediate. acs.org

Elimination of a leaving group. acs.org

Nucleophilic attack. acs.org

Reprotonation at the α-carbon. acs.org

The catalytic cycle of ACS involves a series of intramolecular proton transfers, with the PLP coenzyme playing a critical role in these transfers through its hydroxyl oxygen anion and phosphate group. nih.gov

The expression of ACS is encoded by a multigene family, allowing for intricate and differential regulation in response to a wide array of developmental and environmental signals. nih.gov This transcriptional control is a primary layer of regulation for ethylene biosynthesis. nih.gov Various transcription factor families, including bHLH, ERF, MYB, NAC, and WRKY, can bind to the promoter regions of ACS genes and modulate their expression. researchgate.net For instance, in tomato fruit ripening, a transition from an auto-inhibitory (system 1) to an autostimulatory (system 2) phase of ethylene production is marked by changes in the expression of different ACS gene isoforms. researchgate.netresearchgate.net

Post-transcriptional regulation also plays a significant role in controlling ACS levels. nih.gov This includes mechanisms that affect the stability and processing of the ACS mRNA transcripts, adding another layer of control over the amount of ACS protein that is ultimately synthesized.

The stability of the ACS protein itself is a critical point of post-translational regulation. nih.gov ACS proteins are known to be highly labile, and their turnover is tightly controlled. nih.gov The stability of different ACS isoforms is regulated through distinct mechanisms, often involving their C-terminal domains. nih.gov

ACS proteins are categorized into three types based on their C-terminal sequences:

Type 1 ACS proteins are regulated by phosphorylation by mitogen-activated protein kinases (MPKs) and calcium-dependent protein kinases (CDPKs), which generally increases their stability. researchgate.netnih.govresearchgate.net Dephosphorylation, on the other hand, can lead to their degradation. researchgate.net

Type 2 ACS proteins are targeted for degradation by the 26S proteasome pathway. oup.com This process is mediated by ETO1/EOL proteins, which are components of an E3 ubiquitin ligase complex. oup.com Phosphorylation of Type II ACS can enhance its interaction with ETO1/EOL, promoting degradation. researchgate.net Conversely, 14-3-3 proteins can protect Type II ACS from degradation. researchgate.net

Type 3 ACS proteins lack the regulatory sites found in Type 1 and Type 2 proteins and are regulated by other factors, such as XBAT32, which promotes their degradation. researchgate.netresearchgate.net

Phytohormones such as cytokinin and brassinosteroids have been shown to increase ethylene biosynthesis by enhancing the stability of certain ACS proteins. nih.govnih.gov Other hormones, including abscisic acid, auxin, gibberellic acid, methyl jasmonic acid, and salicylic (B10762653) acid, also differentially regulate the stability of various ACS isoforms. nih.gov Additionally, the formation of heterodimers between different ACS isoforms can influence their stability, with the more stable partner often increasing the half-life of the less stable one. nih.gov

Mutagenesis Studies and Structure-Function Relationships of ACS

Mutagenesis studies have been instrumental in elucidating the structure-function relationships of 1-aminocyclopropane-1-carboxylate (ACC) synthase. Through both site-directed and random mutagenesis of the tomato Le-ACS2 isoenzyme, researchers have identified critical amino acid residues for the enzyme's structure and function. pnas.orgnih.gov These studies have categorized mutants into different classes based on their enzymatic activity and protein expression levels in E. coli. Class I and II mutants exhibit reduced enzyme activity (0-5% and 5-50% of wild type, respectively) but maintain normal protein expression levels. pnas.orgnih.gov In contrast, Class III mutants show neither activity nor detectable protein expression. pnas.orgnih.gov

The inactive mutations are often found in highly conserved regions among various ACC synthase isoforms, highlighting the importance of these areas for the enzyme's catalytic function. pnas.orgnih.gov For instance, a conserved lysine (B10760008) residue (Lys278 in tomato ACS) is crucial for binding the cofactor pyridoxal-5'-phosphate (PLP). mdpi.com This same lysine residue is also involved in the inactivation of the enzyme by its substrate, S-adenosylmethionine (AdoMet), by forming a covalent link with the 2-aminobutyrate portion of AdoMet. nih.govpnas.org

1-Aminocyclopropane-1-carboxylate Oxidase (ACO)

1-Aminocyclopropane-1-carboxylate oxidase (ACO) is the enzyme responsible for the final step in ethylene biosynthesis, converting ACC into ethylene. nih.govnih.gov This enzyme is a member of the 2-oxoglutarate-dependent dioxygenase (2OGD) superfamily, which are non-heme iron-containing proteins. nih.govfrontiersin.org While initially it was believed that ACS was the sole rate-limiting enzyme in ethylene production, there is growing evidence that ACO can also be the rate-limiting step in certain developmental processes and under specific conditions. nih.govnih.gov

Role in Ethylene Conversion

The primary role of 1-aminocyclopropane-1-carboxylate oxidase (ACO) is to catalyze the conversion of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene. nih.govscielo.br This reaction is the final and crucial step in the ethylene biosynthesis pathway in seed plants. biorxiv.org The conversion of ACC to ethylene by ACO requires the presence of molecular oxygen. nih.gov In this process, an unstable intermediate, cyanoformate, is formed, which then decomposes into carbon dioxide and cyanide. frontiersin.org The plant subsequently detoxifies the cyanide into β-cyanoalanine. frontiersin.org

Historically, the conversion of S-adenosyl-L-methionine (SAM) to ACC by ACC synthase (ACS) was considered the rate-limiting step in ethylene production. nih.govbiorxiv.org This was based on the observation that the external application of ACC to plant tissues often leads to a significant increase in ethylene production. biorxiv.org However, more recent studies have demonstrated that ACO can also be the rate-limiting factor during specific developmental stages, such as post-climacteric fruit ripening, and in response to certain environmental stresses. nih.govbiorxiv.org This indicates that both ACS and ACO activities are critical control points in the regulation of ethylene biosynthesis. nih.gov

Regulation of ACO Activity

The activity of 1-aminocyclopropane-1-carboxylate oxidase (ACO) is subject to stringent regulation at multiple levels, ensuring precise control over ethylene production. This regulation occurs at the transcriptional, post-transcriptional, and post-translational levels. nih.gov

Transcriptional Regulation: The expression of ACO genes is highly regulated by various developmental and environmental signals. researchgate.neticm.edu.pl Different ACO isoforms are encoded by a multigene family, and the expression of each member is often tissue-specific and developmentally timed. biorxiv.orgresearchgate.net For example, in climacteric fruits like tomatoes, the expression of certain ACO genes, such as ACO1 and ACO4, increases significantly during ripening, contributing to the burst of ethylene production. nih.gov

Post-Translational Regulation: There is emerging evidence for the post-translational regulation of ACO activity. Some studies have suggested the presence of phosphorylation and glycosylation sites on ACO proteins, although this has not yet been definitively confirmed. mdpi.com More recent research has highlighted the role of redox-mediated control through cysteine modifications, such as S-nitrosylation, which can impact ACO protein stability and activity. biorxiv.orgresearchgate.net This provides another layer of control over ethylene synthesis in response to cellular redox status and stress signals. biorxiv.org The enzyme can also be inactivated through fragmentation and appears to have intrinsic protease and transpeptidase activity. nih.gov

Cofactor Requirements and Reaction Mechanisms

The enzymatic activity of 1-aminocyclopropane-1-carboxylate oxidase (ACO) is dependent on several cofactors and activators. As a member of the 2-oxoglutarate-dependent dioxygenase (2OGD) superfamily, ACO requires iron (in the form of Fe(II)) as an essential metal cofactor. frontiersin.orgnih.gov Iron plays a crucial role in the reaction center, coordinating the binding of the amino and carboxylate groups of ACC to critical histidine and aspartate residues (H177 and D179, respectively). frontiersin.orgnih.gov

Ascorbate (B8700270) is another vital cofactor, acting as a reductant to facilitate the opening of the ACC ring. frontiersin.orgnih.gov The reaction mechanism also involves molecular oxygen and bicarbonate as activators, which accelerate the conversion of ACC to ethylene. nih.govfrontiersin.org Bicarbonate binding is thought to involve specific arginine and lysine residues. mdpi.com

The proposed reaction mechanism involves the binding of ACC and ascorbate to the iron-containing active site. acs.org In the presence of CO₂, one of the ferrous ligands is displaced, creating an open coordination site for oxygen activation. acs.org This allows for the subsequent oxidation of both ACC and ascorbate. acs.org The reaction produces ethylene, carbon dioxide, cyanide, and water. nih.gov The cyanide produced during the reaction can also act as an activator for ACO. nih.gov

Table 2: Cofactors and Activators of ACO

| Cofactor/Activator | Role in the Reaction |

|---|---|

| Iron (Fe(II)) | Essential metal cofactor; coordinates ACC binding in the active site. frontiersin.orgnih.gov |

| Ascorbate | Acts as a reductant, initiating the opening of the ACC ring. frontiersin.orgnih.gov |

| Molecular Oxygen | An activator required for the oxidation reaction. frontiersin.org |

| **Bicarbonate (CO₂) ** | An activator that speeds up the conversion of ACC to ethylene. nih.govfrontiersin.org |

| Cyanide | A product of the reaction that can also act as an activator. nih.gov |

Ethylene Autocatalysis and Auto-inhibition Mechanisms

The regulation of ethylene biosynthesis is characterized by two distinct feedback mechanisms: auto-inhibition (System 1) and autocatalysis (System 2). researchgate.netrseco.org These systems involve the differential expression of ACS and ACO gene family members and are crucial for controlling ethylene production during various stages of plant development and in response to environmental cues. nih.govresearchgate.net

System 1 Ethylene: This system is responsible for the basal levels of ethylene production observed in most plant tissues, including vegetative tissues and non-climacteric fruits. nih.govnih.gov A key feature of System 1 is that ethylene production is auto-inhibitory, meaning that ethylene suppresses its own synthesis. researchgate.netrseco.org This negative feedback loop is primarily achieved by inhibiting the expression or activity of certain ACS genes. researchgate.net While ACO activity might be enhanced during System 1, the lack of a corresponding increase in ACS activity prevents a surge in ethylene production. researchgate.net In tomato, for instance, the ACS6 and ACS1A genes are involved in System 1 and are downregulated by ethylene. nih.gov

System 2 Ethylene: This system is characteristic of climacteric fruit ripening and other developmental processes that require a rapid and substantial increase in ethylene production, such as petal senescence. mdpi.comnih.gov In contrast to System 1, System 2 is autocatalytic, meaning that ethylene stimulates its own synthesis. researchgate.netrseco.org This positive feedback loop is driven by the induction of specific ripening-related ACS and ACO genes. rseco.org The simultaneous stimulation of both ACS and ACO expression and activity leads to a burst in ethylene production. researchgate.net In tomato, the transition to System 2 is marked by the increased expression of genes like ACS2 and ACS4, which are stimulated by ethylene. nih.gov The transition from the auto-inhibitory System 1 to the autocatalytic System 2 is a critical regulatory point in processes like fruit ripening. rseco.org

Crosstalk with Other Phytohormonal Pathways in Ethylene Regulation

The regulation of ethylene biosynthesis and its subsequent physiological effects are intricately connected with other phytohormonal signaling pathways. This crosstalk allows plants to produce coordinated responses to a variety of developmental cues and environmental stimuli. The precursor to ethylene, 1-aminocyclopropane-1-carboxylic acid (ACC), is a key molecule in these interactions.

Interactions between ethylene and other hormones can be either synergistic or antagonistic, and they often involve the regulation of ACC synthase (ACS) and ACC oxidase (ACO), the key enzymes in the ethylene biosynthesis pathway. nih.gov

Auxin: There is a well-established link between auxin and ethylene, where auxin can promote the biosynthesis of ethylene. researchgate.net In many plant tissues, the application of auxin leads to an increase in ACC synthase gene expression, resulting in higher levels of ACC and, consequently, more ethylene production. nih.gov This interaction is crucial for processes such as root development, where ethylene has been shown to act downstream of auxin to inhibit root elongation. researchgate.netnih.gov

Cytokinin (CK): The relationship between cytokinin and ethylene is complex and can be tissue-specific. In roots, cytokinin treatment has been shown to increase endogenous ACC levels significantly within a short period, while not affecting ACC levels in the shoot. oup.com This suggests a localized role for cytokinin in promoting ethylene biosynthesis in specific organs. The crosstalk between cytokinin and ethylene is also implicated in regulating processes like leaf abscission. nih.gov

Abscisic Acid (ABA): ABA, often known as a stress hormone, interacts with the ethylene pathway. For instance, ABA has been found to inhibit root growth in Arabidopsis by promoting ethylene biosynthesis. nih.gov This indicates that some of the inhibitory effects of ABA on growth are mediated through the ethylene signaling pathway.

Jasmonic Acid (JA): Jasmonic acid, another hormone involved in stress responses and development, also interacts with ethylene metabolism. One direct molecular link is the formation of a conjugate between jasmonic acid and ACC, known as jasmonyl-ACC (JA-ACC). researchgate.net The formation of this conjugate, catalyzed by an enzyme similar to JASMONIC ACID RESISTANCE 1 (JAR1), suggests a mechanism for modulating the levels of free ACC available for ethylene production. frontiersin.org

The following table summarizes key research findings on the crosstalk between ethylene and other major phytohormones.

| Phytohormone | Nature of Interaction with Ethylene Pathway | Key Research Finding |

| Auxin (IAA) | Synergistic | Auxin promotes ethylene biosynthesis by inducing the expression of ACS genes, which leads to increased ACC production. researchgate.netnih.gov |

| Cytokinin (CK) | Synergistic (Tissue-Specific) | Cytokinin treatment specifically elevates ACC levels in roots without affecting the shoot, indicating a localized regulation of ethylene biosynthesis. oup.com |

| Abscisic Acid (ABA) | Synergistic | ABA inhibits primary root growth by stimulating the production of ethylene. nih.gov |

| Jasmonic Acid (JA) | Modulatory | Jasmonic acid can be conjugated to ACC to form JA-ACC, potentially reducing the pool of ACC available for conversion to ethylene. researchgate.netfrontiersin.org |

ACC Transport and its Significance in Plant Ethylene Responses

As ethylene is a gaseous hormone, its diffusion is largely localized to the tissues where it is produced. frontiersin.org Long-distance signaling to coordinate responses between different plant organs is therefore primarily achieved through the transport of its water-soluble precursor, ACC. frontiersin.orgnih.govnih.gov This transport mechanism is critical for a plant's ability to respond systemically to localized stress and developmental signals. frontiersin.org

ACC can be transported over both short and long distances within the plant. researchgate.netsemanticscholar.orgugent.be

Long-Distance Transport: A classic example of the importance of long-distance ACC transport is the response of plants to waterlogging or flooding. frontiersin.orgfrontiersin.org When roots experience hypoxic conditions (a lack of oxygen), ACC synthase activity is induced, leading to the accumulation of ACC. frontiersin.org However, the final conversion of ACC to ethylene by ACC oxidase is inhibited in the roots due to the oxygen-deficient environment. frontiersin.org Instead, the accumulated ACC is loaded into the xylem and transported to the shoots. frontiersin.orgencyclopedia.pub In the oxygen-rich aerial parts of the plant, ACC is readily converted to ethylene, triggering responses such as petiole elongation and the formation of aerenchyma, which help the plant survive the stress. frontiersin.orgfrontiersin.org

Short-Distance Transport: ACC transport also occurs at the cellular and tissue level. The spatial separation of ACS and ACO gene expression in certain tissues suggests that ACC must be transported from its site of synthesis to its site of conversion into ethylene. nih.gov This intercellular movement allows for precise local control over ethylene production.

Identification of ACC Transporters: The molecular mechanisms governing ACC transport are an active area of research. A significant breakthrough was the identification of the LYSINE HISTIDINE TRANSPORTER 1 (LHT1), an amino acid transporter, as a carrier for ACC in Arabidopsis. nih.govfrontiersin.org The discovery of LHT1 provides direct evidence for facilitated ACC transport and opens the door to identifying other transporters that may be involved in moving ACC throughout the plant. nih.gov It is likely that a suite of different transport proteins is responsible for the complex patterns of ACC distribution observed in plants. nih.gov

The significance of ACC transport lies in its role as a mobile signal that integrates information from various parts of the plant, allowing for a coordinated, whole-plant response to both internal and external cues. nih.gov

The table below highlights key findings related to the transport of ACC and its physiological importance.

| Aspect of ACC Transport | Research Finding | Significance in Plant Ethylene Response |

| Long-Distance Signaling | ACC is transported from roots to shoots via the xylem in response to flooding. frontiersin.orgencyclopedia.pub | Enables systemic responses in the shoot (e.g., stem elongation, leaf epinasty) to a localized root stress. frontiersin.org |

| Mobile Signal | ACC acts as a water-soluble, mobile precursor for the gaseous hormone ethylene. nih.govfrontiersin.org | Overcomes the limitations of localized ethylene diffusion, allowing for long-range communication between organs. frontiersin.org |

| Spatial Separation of Biosynthesis | Expression patterns of ACS and ACO genes can be spatially distinct within tissues. nih.gov | Necessitates short-distance ACC transport from cells producing ACC to cells that will convert it to ethylene, allowing for fine-tuned local responses. |

| Molecular Identification | The amino acid transporter LHT1 has been identified as a transporter of ACC in Arabidopsis. nih.govfrontiersin.org | Provides a molecular basis for ACC movement across cell membranes and is a crucial step in understanding the regulation of ACC distribution. nih.gov |

Advanced Research Techniques and Methodologies for Studying Ethyl 1 Aminocyclopropanecarboxylate

Genetic and Molecular Biology Approaches

Genetic and molecular biology techniques have been instrumental in elucidating the function and regulation of the genes involved in ACC synthesis. These approaches allow researchers to study gene expression, understand the consequences of genetic mutations, and analyze the evolutionary relationships and interactions of the proteins involved.

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a fundamental technique used to quantify the expression levels of genes encoding ACC synthase (ACS). This method allows for precise measurement of mRNA transcripts, providing insights into how ACS gene expression is regulated by developmental cues and environmental stimuli.

Researchers have used RT-qPCR to validate transcriptome data and analyze the expression patterns of ACS genes under various stress conditions. nih.gov For example, in wheat (Triticum aestivum L.), the expression of specific TaACS genes was shown to be significantly up- or down-regulated in response to drought, heat, cold, and salt stress. nih.gov Studies in Myrica rubra revealed that different MrACS genes have distinct tissue-specific expression patterns, with one gene, MrACS5, being predominantly expressed in fruit tissue, suggesting a specialized role in ripening. mdpi.com Similarly, analysis in detached tomato leaves showed a general upregulation of ethylene (B1197577) biosynthesis genes following treatment with methyl 1-aminocyclopropanecarboxylate (B118819), a structural analog of ACC. researchgate.net These findings demonstrate that the regulation of ethylene biosynthesis occurs at the transcriptional level, with different ACS family members contributing to ethylene production in specific tissues or under particular conditions. nih.govmdpi.com

Table 1: Examples of RT-qPCR Findings for ACS Gene Expression

| Species | Gene(s) Studied | Key Findings | Reference |

|---|---|---|---|

| Triticum aestivum (Wheat) | TaACS3, TaACS6, TaACS8, TaACS10 | Expression levels change significantly under drought, heat, cold, and salt stress. | nih.gov |

| Myrica rubra | MrACS1-3, MrACS5 | MrACS5 is predominantly expressed in fruit tissue; MrACS1-3 show low basal expression. | mdpi.com |

| Solanum lycopersicum (Tomato) | Ethylene biosynthesis genes | Gene expression is generally upregulated by treatment with methyl 1-aminocyclopropanecarboxylate. | researchgate.net |

The analysis of mutants has been a cornerstone for understanding the regulation of ethylene biosynthesis. Ethylene-overproducing (eto) mutants in Arabidopsis thaliana have been particularly informative for revealing post-transcriptional control mechanisms of ACC synthase. nih.govnih.gov

The eto1, eto2, and eto3 mutants all exhibit a constitutive triple-response phenotype (shortened and thickened hypocotyl, exaggerated apical hook) as dark-grown seedlings, which is caused by excess ethylene production. nih.govnih.gov Genetic and molecular analyses of these mutants have shown that the overproduction of ethylene is due to increased ACC synthase activity, which results from enhanced protein stability rather than increased gene transcription. nih.govnih.gov

The eto2 and eto3 mutations are dominant and were found to be missense mutations within the C-terminal domain of ACS5 and ACS9, respectively. nih.gov The recessive eto1 mutation was found to increase the stability of the ACS5 protein. nih.gov These findings collectively indicate that the C-terminus of certain ACS isoforms is a critical regulatory domain that controls protein turnover, thereby modulating the rate of ethylene biosynthesis. nih.gov

Table 2: Characteristics of Key Arabidopsis Ethylene-Overproducing (eto) Mutants

| Mutant | Gene Affected | Inheritance | Phenotype | Regulatory Mechanism Revealed | Reference |

|---|---|---|---|---|---|

| eto1 | ETO1 | Recessive | Ethylene overproduction; constitutive triple response. | Post-transcriptional regulation; increases stability of ACS5 protein. | nih.govnih.gov |

| eto2 | ACS5 | Dominant | Ethylene overproduction; constitutive triple response. | Post-transcriptional regulation; mutation in C-terminus increases protein half-life. | nih.gov |

| eto3 | ACS9 | Dominant | Ethylene overproduction; constitutive triple response. | Post-transcriptional regulation; mutation in C-terminus affects protein stability. | nih.gov |

Functional complementation is a powerful technique used to confirm gene function and to study the interactions between different protein subunits. In the context of ACC synthase, complementation experiments, often performed in Escherichia coli or via genetic transformation of plants, have provided direct evidence that ACS enzymes function as dimers. nih.govresearchgate.net

The advent of whole-genome sequencing has enabled comprehensive, genome-wide analyses of the ACC synthase (ACS) gene family in numerous plant species. These studies involve identifying all ACS gene members within a genome and analyzing their phylogenetic relationships, gene structures, conserved protein motifs, and chromosomal locations. mdpi.combbasr.orgdntb.gov.uanih.gov

Such analyses have revealed that ACS is encoded by a multigene family in all plants studied, with the number of genes varying between species. mdpi.comnih.gov For instance, seven ACS genes were identified in Myrica rubra, while twelve were found in wheat. mdpi.comnih.gov Phylogenetic analysis typically shows that these genes cluster into distinct subfamilies, and members within the same subfamily often share similar exon-intron structures and conserved motifs, suggesting functional conservation. mdpi.comnih.gov Collinearity analysis can reveal strong homologous relationships between ACS genes across different species, providing insights into the evolutionary history of the gene family. mdpi.comdntb.gov.ua This bioinformatic approach provides a critical foundation for prioritizing specific genes for further functional characterization. bbasr.org

Table 3: Number of ACC Synthase (ACS) Genes Identified in Various Plant Species Through Genome-Wide Analysis

| Species | Number of ACS Genes Identified | Reference |

|---|---|---|

| Myrica rubra | 7 | mdpi.comdntb.gov.ua |

| Triticum aestivum (Wheat) | 12 | nih.gov |

| Fragaria vesca (Strawberry) | 10 | bbasr.org |

| Arabidopsis thaliana | 9 (isoforms) | nih.gov |

Understanding the interactions between ACC synthase and other proteins is key to deciphering its complex regulation. Protein interaction prediction utilizes computational methods to identify potential binding partners, which can then be validated experimentally. nih.govnih.gov

Computational approaches for predicting protein-protein interactions include machine-based learning and statistical methods. nih.gov These techniques can be based on various data types, such as gene co-expression, sequence conservation, or co-evolution between interacting partners. nih.gov For the wheat ACC synthase family (TaACS), protein interaction prediction suggested that TaACS proteins could interact with four main types of proteins. nih.gov Such predictions are invaluable for generating hypotheses about regulatory networks. For example, identifying interactions between ACS isoforms and components of protein degradation pathways (like E3 ligases) can illuminate mechanisms of post-transcriptional regulation. mdpi.com These computational predictions help narrow down the number of potential binding partners that need to be tested through experimental methods like yeast two-hybrid screens or bimolecular fluorescence complementation (BiFC). researchgate.netnih.gov

Biochemical and Enzymatic Activity Assays

Biochemical assays are essential for directly measuring the activity of enzymes involved in ethylene biosynthesis and for characterizing their kinetic properties. In vitro assays for ACC synthase (ACS) and ACC oxidase (ACO) are indispensable for studying the mechanisms of inhibitors and the catalytic function of the enzymes themselves. nih.gov

A common procedure involves expressing and purifying recombinant ACS or ACO proteins from E. coli, which provides a clean source of the enzyme, free from endogenous substrates like ACC found in plant tissues. nih.gov The activity of ACS is typically assayed by quantifying the amount of its product, ACC, that is formed from the substrate S-adenosyl-L-methionine (SAM). nih.gov Similarly, the activity of N-malonyl ACC transferase (AMT), an enzyme that conjugates ACC to an inactive form, can be measured by extracting total protein from plant tissues, incubating it with substrates in vitro, and then detecting the product, MACC. kuleuven.be The detection of ACC or its derivatives can be achieved using methods like gas chromatography or liquid chromatography-mass spectrometry (LC-MS). kuleuven.be These assays are critical for confirming the functional consequences of mutations identified in genetic studies and for understanding how various factors modulate enzyme performance. nih.govkuleuven.be

In vitro and In vivo Enzymatic Activity Analyses

The study of this compound and its analogs involves detailed enzymatic activity analyses both in vitro (in a controlled environment outside a living organism) and in vivo (within a living organism). These analyses are crucial for understanding how such compounds interact with key enzymes in biological pathways, such as the ethylene biosynthesis pathway in plants.

In vitro analysis typically involves isolating and purifying the target enzyme, such as 1-aminocyclopropane-1-carboxylate (ACC) synthase (ACS) or ACC oxidase (ACO). nih.govspringernature.com The activity of the purified enzyme is then measured in a reaction mixture containing the substrate and necessary cofactors. For instance, an in vitro assay for ACO would include the enzyme extract, a buffer solution, cofactors like ferrous sulfate (B86663) (FeSO₄) and sodium ascorbate (B8700270), and varying concentrations of the substrate, 1-aminocyclopropane-1-carboxylic acid (ACC). scispace.comnih.gov The reaction's product, ethylene, is then quantified using gas chromatography. scispace.comnih.gov This method allows researchers to directly assess the effect of compounds like this compound on the enzyme's catalytic activity under controlled conditions.

A comparison of these methodologies is summarized in the table below.

| Feature | In vitro Analysis | In vivo Analysis |

| System | Isolated enzyme in a test tube | Whole organism or tissue (e.g., seeds, seedlings) |

| Control | High degree of control over reaction conditions (pH, temp, cofactors) | Less control; subject to complex biological variables |

| Objective | To determine the direct effect of a compound on a specific enzyme's activity | To assess the overall physiological effect of a compound |

| Example Assay | Measuring ethylene production from a purified ACC oxidase enzyme mixed with ACC in a reaction vial. scispace.comnih.gov | Measuring ethylene released from seedlings grown in a medium containing an ACC analog. researchgate.net |

| Data Output | Specific activity (e.g., pmol of product/mg protein/hour) | Physiological response (e.g., ethylene emanation per seed/hour) |

Kinetic Studies of Enzymes

Kinetic studies are performed to understand the mechanism of enzyme action and inhibition. These studies measure the rate of the enzymatic reaction and how it changes in response to varying substrate or inhibitor concentrations. illinois.edu For the ethylene biosynthesis pathway, kinetic analyses of ACC synthase (ACS) and ACC oxidase (ACO) are fundamental.

The primary model used is the Michaelis-Menten kinetics, which describes the relationship between the initial reaction rate (V₀), the maximum rate (Vmax), and the substrate concentration ([S]). illinois.edu The Michaelis constant (Km) is a key parameter derived from this model, representing the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's binding affinity to the enzyme. nih.gov

For example, kinetic analysis of apple ACC synthase expressed in E. coli determined a Km of 12 µM for its substrate, S-adenosylmethionine (AdoMet). nih.gov When studying inhibitors, a key parameter is the inhibition constant (Ki), which quantifies how strongly an inhibitor binds to the enzyme. Studies of potential ACS inhibitors revealed that the compound aminoethoxyvinylglycine (AVG) is a more effective inhibitor than other tested compounds, with a lower Ki value indicating tighter binding. nih.gov

The type of inhibition can also be determined from kinetic data. For instance, analysis of a novel quinazolinone-based inhibitor of ACS showed it to be an uncompetitive inhibitor, meaning it binds only to the enzyme-substrate complex, reducing both Vmax and Km. nih.gov

| Kinetic Parameter | Definition | Significance |

| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Indicates the catalytic efficiency of the enzyme. |

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. | Represents the enzyme's affinity for the substrate (a lower Km indicates higher affinity). nih.gov |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Measures the catalytic rate of an enzyme. illinois.eduresearchgate.net |

| Ki (Inhibition Constant) | The dissociation constant for the binding of an inhibitor to an enzyme. | Quantifies the potency of an inhibitor (a lower Ki indicates a more potent inhibitor). nih.gov |

Chemical Screening and Structural Analogy Approaches

Identification of Agonists and Antagonists

Identifying molecules that can either enhance (agonists) or block (antagonists) biological responses is a cornerstone of chemical biology and drug discovery. High-throughput screening (HTS) and structural analogy are two powerful approaches used to find such compounds targeting pathways involving this compound. researchgate.netfrontiersin.org

Chemical Screening involves testing large libraries of structurally diverse small molecules for their ability to elicit a specific biological response. nih.gov A common strategy is phenotype-based screening, where the observable characteristics of an organism are monitored. For instance, to find antagonists of the ethylene response in Arabidopsis thaliana, researchers screened 10,000 small molecules. nih.govresearchgate.net They used a mutant plant (eto1-4) that overproduces ethylene and thus exhibits a "triple response" (shortened hypocotyl and root, exaggerated apical hook). Compounds that suppressed this phenotype were identified as potential ethylene antagonists. nih.gov This multi-round screening process narrows down a large library to a few "hit" compounds that are then characterized further. nih.gov

| Step | Description | Example from Ethylene Antagonist Screen |

| 1. Primary Screen | Initial testing of a large library (e.g., 10,000 compounds) at a relatively high concentration. | Seeds of an ethylene-overproducing mutant were grown in media with 50 µM of each test compound to identify those that reversed the triple-response phenotype. nih.gov |

| 2. Secondary Screen | Re-testing the "hits" from the primary screen, often at a lower concentration, to confirm the effect and eliminate false positives. | Selected compounds were re-tested at 25 µM to confirm their activity. nih.gov |

| 3. Tertiary Screen | Further confirmation and initial characterization of the most promising candidates. | The final hit compounds were confirmed again at 25 µM. nih.gov |

| 4. Hit Characterization | Detailed biochemical and physiological analysis to determine the mechanism of action. | The identified compounds were shown to inhibit the ACC synthase enzyme through in vitro activity assays and kinetic studies. nih.gov |

The Structural Analogy Approach leverages the principle that molecules with similar structures may have similar biological activities. Researchers design and synthesize analogs of a known substrate or hormone to see if they act as agonists or antagonists. For example, mthis compound (methyl-ACC), a structural analog of the natural ethylene precursor ACC, was identified as an agonist of the ethylene response. researchgate.net Treatment with methyl-ACC mimicked the effects of ACC, such as inhibiting root elongation and promoting fruit ripening, by stimulating higher ethylene production. researchgate.net This approach is valuable for creating novel plant growth regulators and for understanding the structure-function relationships of molecules in a biological pathway.

Computational Chemistry and Theoretical Studies

Computational chemistry and theoretical studies provide powerful tools to investigate molecules like this compound at an atomic level. These methods complement experimental research by predicting molecular properties, simulating interactions with biological targets, and explaining reaction mechanisms. scienceandtechnology.com.vn

Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme. researchgate.netfrontiersin.org This method is instrumental in understanding how inhibitors interact with their target proteins. For example, docking studies have been used to model the interaction between various inhibitors and the active site of ACC synthase. researchgate.net These simulations can reveal key binding interactions, such as hydrogen bonds or hydrophobic contacts, and help explain why some compounds are more potent inhibitors than others. The binding energy, calculated during docking, provides an estimate of the affinity between the ligand and the enzyme. researchgate.net

Quantum mechanical (QM) methods , such as Density Functional Theory (DFT), are used to model the electronic structure of molecules. These calculations can predict geometric structures, reaction energies, and other molecular properties with high accuracy. scienceandtechnology.com.vn In the context of enzyme mechanisms, QM can be used to study the transition states of reactions, providing insights that are difficult to obtain experimentally. For enzymes like ACC synthase, which catalyzes a complex cyclization reaction, theoretical studies can help elucidate the step-by-step chemical transformations occurring in the active site. wikipedia.org These computational approaches are crucial for rational drug design and for building a deeper understanding of the structure-activity relationships of enzyme inhibitors and substrates. scienceandtechnology.com.vnnih.gov

Future Research Directions and Unexplored Avenues

Elucidation of Complex ACC Transport Mechanisms

The movement of ACC throughout a plant is a critical determinant of where and when ethylene-mediated processes occur. While it is known that ACC can be transported over long distances via the xylem and phloem, the specific molecular machinery and regulatory networks governing this transport are not fully understood. nih.gov The identification of LYSINE (B10760008) HISTIDINE TRANSPORTER 1 (LHT1) and LHT2 as transporters capable of mediating ACC movement was a significant breakthrough. nih.gov These transporters, which also move amino acids like alanine (B10760859) and glycine (B1666218), provide a starting point for unraveling the broader family of proteins involved in ACC distribution. nih.gov

Future research will likely focus on identifying other transporters and elucidating the complex interplay of factors that dictate ACC's journey from its site of synthesis to its site of action. Understanding these transport systems is crucial, as they represent potential targets for manipulating ethylene (B1197577) responses in specific tissues and at specific developmental stages. portlandpress.com Investigating how environmental cues and other hormonal signals influence the expression and activity of these transporters will provide a more holistic view of how plants integrate various signals to control growth and development. portlandpress.com

Further Characterization of ACC as an Ethylene-Independent Signal

A growing body of evidence suggests that ACC's role in plant biology extends beyond being a simple precursor to ethylene. frontiersin.orgpnas.org Several studies have demonstrated that ACC can elicit physiological responses independently of its conversion to ethylene, indicating that it functions as a signaling molecule in its own right. frontiersin.orgpnas.org For instance, ACC has been shown to be involved in pollen tube attraction in Arabidopsis thaliana by activating ion currents through GLUTAMATE RECEPTOR-LIKE (GLR) channels. nih.gov This ethylene-independent signaling has also been observed in the regulation of root development, where ACC can inhibit primary root growth and promote lateral root formation through mechanisms distinct from ethylene signaling pathways. pnas.orgnih.gov

These findings open up an exciting new area of research focused on deciphering the molecular mechanisms of ACC perception and signal transduction. researchgate.net Key questions to be addressed include the identification of specific ACC receptors and the downstream signaling components that mediate its effects. Characterizing this novel signaling pathway will not only provide a more complete understanding of plant growth regulation but may also offer new strategies for agricultural intervention that are uncoupled from ethylene's broader effects. pnas.org

Development of More Potent and Specific Regulators